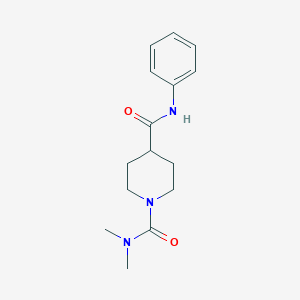
N~1~,N~1~-dimethyl-N~4~-phenyl-1,4-piperidinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-dimethyl-N~4~-phenyl-1,4-piperidinedicarboxamide, also known as compound 8, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of N~1~,N~1~-dimethyl-N~4~-phenyl-1,4-piperidinedicarboxamide is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can help to alleviate pain, reduce inflammation, and improve cognitive function.
Biochemical and Physiological Effects
N~1~,N~1~-dimethyl-N~4~-phenyl-1,4-piperidinedicarboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have anticonvulsant effects in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N~1~,N~1~-dimethyl-N~4~-phenyl-1,4-piperidinedicarboxamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have a high degree of selectivity for dopamine and norepinephrine reuptake inhibition, which can help to minimize unwanted side effects. However, one limitation of using N~1~,N~1~-dimethyl-N~4~-phenyl-1,4-piperidinedicarboxamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N~1~,N~1~-dimethyl-N~4~-phenyl-1,4-piperidinedicarboxamide. One direction is to further investigate its potential use as an analgesic, anti-inflammatory, and anticonvulsant agent. Another direction is to investigate its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Additionally, future research could focus on elucidating the mechanism of action of N~1~,N~1~-dimethyl-N~4~-phenyl-1,4-piperidinedicarboxamide and identifying potential drug targets for this N~1~,N~1~-dimethyl-N~4~-phenyl-1,4-piperidinedicarboxamide.
Conclusion
In conclusion, N~1~,N~1~-dimethyl-N~4~-phenyl-1,4-piperidinedicarboxamide is a chemical N~1~,N~1~-dimethyl-N~4~-phenyl-1,4-piperidinedicarboxamide that has shown promising results in various scientific studies. It has been synthesized using various methods and has been studied for its potential applications in the field of medicine. While its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. Future research could focus on further investigating its potential therapeutic uses and elucidating its mechanism of action.
Métodos De Síntesis
Various methods have been used to synthesize N~1~,N~1~-dimethyl-N~4~-phenyl-1,4-piperidinedicarboxamide. One such method involves the reaction of 1,4-dicarbonyl N~1~,N~1~-dimethyl-N~4~-phenyl-1,4-piperidinedicarboxamides with primary amines in the presence of a catalyst. Another method involves the reaction of 1,4-dicarbonyl N~1~,N~1~-dimethyl-N~4~-phenyl-1,4-piperidinedicarboxamides with secondary amines in the presence of a reducing agent. These methods have been successful in producing N~1~,N~1~-dimethyl-N~4~-phenyl-1,4-piperidinedicarboxamide with high yields and purity.
Aplicaciones Científicas De Investigación
N~1~,N~1~-dimethyl-N~4~-phenyl-1,4-piperidinedicarboxamide has been the focus of scientific research due to its potential applications in the field of medicine. This N~1~,N~1~-dimethyl-N~4~-phenyl-1,4-piperidinedicarboxamide has been studied for its potential use as an analgesic, anti-inflammatory, and anticonvulsant agent. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
1-N,1-N-dimethyl-4-N-phenylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-17(2)15(20)18-10-8-12(9-11-18)14(19)16-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJSOLWCCAEJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-{[5-(2-methoxyphenyl)-3-isoxazolyl]carbonyl}azepane](/img/structure/B5310833.png)
![ethyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5310837.png)
![2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5310846.png)
![1-acetyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5310849.png)
![1'-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5310855.png)
![1-(2,5-dimethoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5310861.png)

![1-[1-({6-[(cyclopropylmethyl)amino]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5310889.png)
![3-(3-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5310896.png)
![4-{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5310903.png)
![(1R*,2R*,4R*)-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5310908.png)
![N~4~-[(2-phenyl-1,3-thiazol-4-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5310930.png)
![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-{2-[methyl(methylsulfonyl)amino]ethyl}acetamide](/img/structure/B5310945.png)
![N-methyl-N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5310962.png)